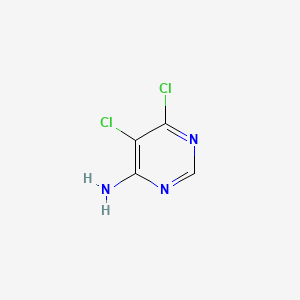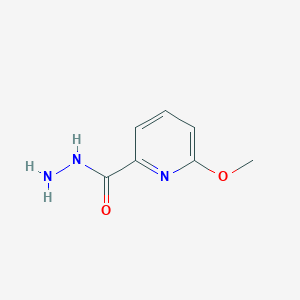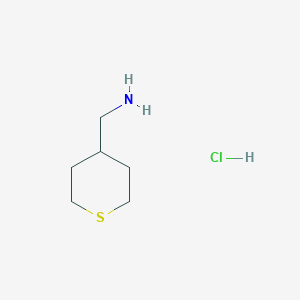
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 950603-21-1 . It has a linear formula of C6H14CLNS and a molecular weight of 167.7 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of lithium aluminum hydride (LiAlH4) in a Schlenk flask . The compound is added to tetrahydrofuran (THF) at 0°C and stirred for several minutes . Then, an ester is added dropwise over a period of 10 minutes . Once the alcohol is fully formed (as indicated by TLC analysis), the suspension is stirred for an additional 20 minutes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 167.7 . It has a linear formula of C6H14CLNS .Applications De Recherche Scientifique
Improved Synthesis of Antidepressants
- Synthesis in Pharmaceuticals: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a role in the synthesis of antidepressants, such as sertraline hydrochloride. A novel industrial synthesis method using this compound as an intermediate has been developed, offering advantages in purity and environmental safety (Vukics et al., 2002).
Stabilization of Peptide Conformations
- Biochemical Research: The compound has been used in the design of scaffolds, such as tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, to stabilize parallel turn conformations in short peptide sequences. This is crucial for biochemical research involving peptide structures (Bucci et al., 2018).
Synthesis of Chiral Compounds
- Chiral Synthesis: The synthesis of chiral (indol-2-yl)methanamines using similar compounds has been explored, demonstrating the importance of this class of compounds in producing highly enantiomerically pure substances, which are significant in medicinal chemistry (Lood et al., 2015).
Antimicrobial Activity
- Antimicrobial Applications: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been synthesized and shown to possess antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Vedavathi et al., 2017).
Development of Herbicides
- Agricultural Chemistry: Compounds derived from (tetrahydro-2H-thiopyran-4-yl)methanamine have been reported to exhibit phytotoxicity, suggesting their use in developing selective herbicides for agricultural applications (Schimansky-Geier et al., 2005).
Reagent Preparation in Organic Synthesis
- Organic Synthesis: The compound is used in the preparation of reagents for thiopyran introduction, indicating its utility in synthesizing thiopyran-containing compounds, which are important in various chemical synthesis processes (Ward et al., 2007).
Bone Formation Research
- Biomedical Research: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been identified as beta-catenin agonists, which are crucial in bone formation research. This indicates the compound's potential in developing treatments for bone disorders (Pelletier et al., 2009).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can lead to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
thian-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBXEFIPXBLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640349 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950603-21-1 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

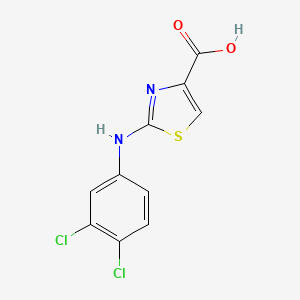
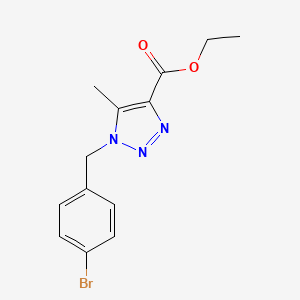
![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

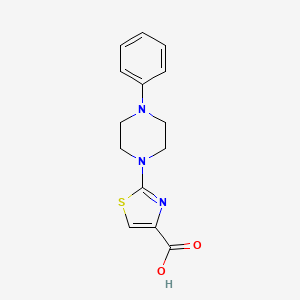
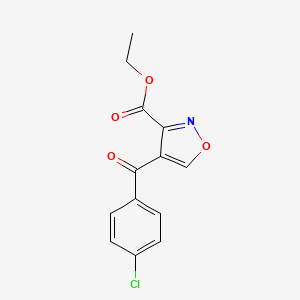
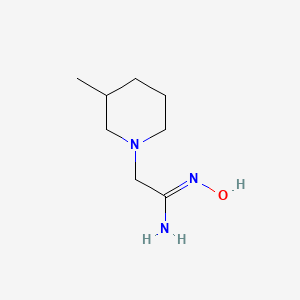
![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)
